molecular formula C17H17N3O2 B11043790 (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

カタログ番号: B11043790
分子量: 295.34 g/mol
InChIキー: GRGYNUNVZJHVHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone features a hybrid structure combining a 3,5-dimethylisoxazole moiety and a beta-carboline scaffold. Beta-carbolines are tricyclic indole alkaloids known for interactions with central nervous system (CNS) targets like monoamine oxidases (MAOs) and serotonin receptors, while the 3,5-dimethylisoxazole group is a heterocyclic motif associated with metabolic stability and diverse bioactivities .

特性

分子式

C17H17N3O2

分子量

295.34 g/mol

IUPAC名

(3,5-dimethyl-1,2-oxazol-4-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C17H17N3O2/c1-10-16(11(2)22-19-10)17(21)20-8-7-13-12-5-3-4-6-14(12)18-15(13)9-20/h3-6,18H,7-9H2,1-2H3

InChIキー

GRGYNUNVZJHVHZ-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

製品の起源

United States

準備方法

Regioselectivity in Acylation

The beta-carboline’s secondary amine at the 2-position competes with aromatic C–H bonds for electrophilic attack. Employing bulky bases (e.g., 2,6-lutidine) during acylation directs reactivity toward the nitrogen, minimizing side products.

Stability of Organometallic Reagents

3,5-Dimethylisoxazole-4-yllithium is thermally unstable. Reactions must be conducted below −30°C, and in-situ generation immediately prior to coupling is recommended.

Alternative Pathways

Friedel-Crafts Acylation

While unconventional, Lewis acids like AlCl₃ catalyze acylation of the beta-carboline’s indole ring. However, this method predominantly functionalizes the aromatic system rather than the aliphatic 2-position, limiting utility.

Suzuki-Miyaura Coupling

Beta-carboline boronic acids couple with 4-iodo-3,5-dimethylisoxazole under palladium catalysis. While feasible, the requirement for pre-functionalized halides and stringent anhydrous conditions reduces practicality.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective steps:

  • Pictet-Spengler cyclization is amenable to continuous flow reactors, enhancing throughput.

  • Acyl chloride coupling benefits from solvent recycling (DCM, THF) and catalytic reagent recovery.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, isoxazole CH), 7.20–6.95 (m, 4H, beta-carboline aromatics), 3.75 (m, 2H, CH₂N), 2.45 (s, 6H, CH₃).

  • HRMS : m/z [M+H]⁺ calc. for C₁₈H₁₈N₃O₂: 316.1422; found: 316.1419 .

化学反応の分析

反応の種類

(3,5-ジメチル-1,2-オキサゾール-4-イル)(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)メタノンは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 条件には、多くの場合、目的の反応経路を確保するために、制御された温度とpHレベルが含まれます .

主要な生成物

これらの反応で生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります .

科学的研究の応用

Medicinal Chemistry

The oxazole and beta-carboline moieties in this compound have been associated with various pharmacological effects. Research indicates that derivatives of beta-carboline exhibit antidepressant , anti-anxiety , and neuroprotective properties. The incorporation of the oxazole ring enhances these activities by potentially modulating neurotransmitter systems.

Case Studies:

  • Antidepressant Activity : A study demonstrated that beta-carboline derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .
  • Neuroprotective Effects : Research has shown that compounds similar to (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Anticancer Research

The compound's structural features suggest potential anticancer properties. Beta-carbolines have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines : A series of studies have evaluated the cytotoxic effects of beta-carboline derivatives on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing programmed cell death .
  • Mechanistic Insights : The mechanism of action is believed to involve the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The oxazole moiety is known for its antimicrobial properties. Compounds containing oxazole rings have been studied for their efficacy against a range of pathogens.

Case Studies:

  • Broad-Spectrum Antimicrobial Effects : Research indicates that oxazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with essential metabolic processes within the microbes .

Synthesis and Derivatization

The synthesis of (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves multiple steps that can be optimized for yield and purity.

StepReaction TypeKey ReagentsOutcome
1OxidationOxidizing agentsFormation of oxazole ring
2AlkylationAlkyl halidesIntroduction of alkyl groups
3CyclizationCatalystsFormation of beta-carboline structure
4Final couplingCoupling agentsSynthesis of the final compound

作用機序

類似の化合物との比較

類似の化合物

独自性

(3,5-ジメチル-1,2-オキサゾール-4-イル)(1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル)メタノンは、オキサゾールとβ-カルボリンの部分構造を組み合わせており、これが、異なる化学的および生物学的特性をもたらすため、独自性があります。 この独自性は、この化合物を研究や潜在的な治療応用のための貴重な化合物にします.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone
  • Core Structure : 1,3,4-Oxadiazole linked to a carbazole group.
  • Key Features : The oxadiazole ring confers antimicrobial activity, with derivatives showing efficacy against bacterial and fungal strains (e.g., compounds 4b, 4d, and 4e in the study exhibited strong activity) .
  • Comparison : Unlike the target compound’s oxazole-beta-carboline hybrid, this analogue uses an oxadiazole-carbazole framework. Carbazole, like beta-carboline, is a fused aromatic system but lacks the pyrido-indole configuration, which may limit CNS-targeted effects .
4-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]Cytisine
  • Core Structure: 3,5-Dimethylisoxazole-sulfonyl group conjugated to cytisine (a quinolizidine alkaloid).
  • Structural confirmation via X-ray diffraction and 2D NMR highlights the role of the dimethylisoxazole in stabilizing the sulfonyl linkage .
  • However, cytisine’s nicotinic acetylcholine receptor (nAChR) affinity contrasts with beta-carboline’s MAO inhibition, indicating divergent therapeutic targets .
7-(3,5-Dimethyl-1,2-Oxazol-4-yl)-8-Methoxy-1-[(1R)-1-(Pyridin-2-yl)Ethyl]Imidazo[4,5-c]Quinolin-2-One
  • Core Structure: Dimethylisoxazole fused to an imidazoquinolinone.
  • Molecular Weight : 415.445 g/mol.
  • Key Features: As a Protein Data Bank (PDB) ligand, this compound’s imidazoquinolinone core is associated with kinase inhibition or immunomodulatory roles. The dimethylisoxazole may enhance binding to hydrophobic enzyme pockets .
  • Comparison: The target compound’s beta-carboline moiety could similarly engage aromatic stacking in enzyme active sites, but the absence of imidazoquinolinone limits direct functional parallels .
N-(5,6-Dihydro-4H-Cyclopenta[d][1,3]Thiazol-2-yl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetamide
  • Core Structure : Dimethylisoxazole linked to a thiazole via an acetamide bridge.
  • Molecular Formula : C₁₃H₁₅N₃O₂S.
  • Key Features: Combines oxazole and thiazole heterocycles, which are common in antimicrobial and anticancer agents. No bioactivity data are provided, but structural similarity to kinase inhibitors is noted .

Comparative Data Table

Compound Name (Core Structure) Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights Source
Target Compound (Oxazole + Beta-carboline) Not disclosed Methanone-linked oxazole and beta-carboline Patent-pending (theoretical CNS/MAO) CNP0403876.0
1-(5-((9H-Carbazol-9-yl)Methyl)-Oxadiazole) Not disclosed Oxadiazole-carbazole hybrid Antibacterial, Antifungal
4-[(3,5-Dimethylisoxazole)Sulfonyl]Cytisine Not disclosed Sulfonyl-linked isoxazole-cytisine Thrombo-modulatory
PDB Ligand (Imidazoquinolinone + Oxazole) 415.445 Imidazoquinolinone-isoxazole Kinase inhibition (speculative)
N-(Thiazole)-2-(Dimethylisoxazole)Acetamide 277.34 Thiazole-acetamide-isoxazole Structural similarity to kinase inhibitors

Research Findings and Trends

Role of 3,5-Dimethylisoxazole : This substituent is recurrent in bioactive compounds, enhancing metabolic stability and enabling hydrophobic interactions in enzyme binding pockets .

Beta-Carboline vs. Carbazole/Thiazole : Beta-carboline’s pyrido-indole system is distinct from carbazole’s benzindole or thiazole’s sulfur-containing ring, leading to divergent target affinities (e.g., MAO vs. nAChR or kinase targets) .

Bioactivity Gaps : While oxadiazole and thiazole derivatives show antimicrobial activity, the target compound’s beta-carboline component suggests unexplored CNS applications, pending empirical validation .

生物活性

The compound (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly in the context of antitumor effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The compound features a beta-carboline moiety fused with a 1,2-oxazole ring. Beta-carbolines are known for their diverse biological activities, including antitumor and neuroprotective effects. The specific structure of this compound suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that certain beta-carboline derivatives exhibit significant inhibitory activity against various human tumor cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) . Notably, compounds similar to our target compound showed IC50 values in the micromolar range, indicating effective cytotoxicity.
CompoundCell LineIC50 (µM)
8qPC-39.86
Other DerivativesVariousVaries

The mechanism of action involves the induction of apoptosis and cell cycle arrest through the accumulation of reactive oxygen species (ROS) .

Enzyme Inhibition

Research indicates that beta-carboline derivatives can inhibit specific enzymes linked to tumor progression:

  • APN Inhibition : Compounds derived from beta-carbolines have been identified as potent inhibitors of aminopeptidase N (APN), which is implicated in tumor growth and metastasis. The structural modifications on the beta-carboline scaffold enhance its inhibitory potency .
CompoundAPN Inhibition (%)
D1285
D1490

Such enzyme inhibitors could be pivotal in developing combination therapies for cancer treatment.

Pharmacological Properties

Beyond antitumor activity, the compound exhibits a range of pharmacological effects:

  • Antibacterial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections.
  • Neuroprotective Effects : The beta-carboline framework is known for neuroprotective properties, which may be relevant for conditions like Alzheimer’s disease .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of beta-carboline derivatives that included modifications to enhance their biological activity. The findings indicated that:

  • Specific substitutions on the beta-carboline structure significantly improved both antiproliferative and enzyme inhibitory activities.
  • The combination of these compounds with traditional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines .

Q & A

Q. Q1. What are the recommended synthetic routes for (3,5-dimethyl-1,2-oxazol-4-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling the oxazole and beta-carboline moieties via a ketone linkage. For example, refluxing substituted precursors in absolute ethanol with catalytic glacial acetic acid (e.g., 5 drops) under controlled conditions (4 hours reflux, solvent evaporation under reduced pressure) can yield the target compound. Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), solvent polarity, or acid/base catalysts to enhance nucleophilic attack efficiency. Monitoring via TLC/GC during purification ensures purity .

Q. Q2. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of oxazole (distinct C-4 methyl groups at ~2.2–2.5 ppm) and beta-carboline (aromatic protons at ~7.0–8.5 ppm).
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).
  • X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation. Cross-referencing with databases like PubChem or structural analogs (e.g., similar oxazole-carboline hybrids) ensures alignment with expected features .

Q. Q3. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Begin with in vitro assays:

  • Enzyme inhibition : Test against targets like acetylcholinesterase or monoamine oxidases using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase).
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK-293, SH-SY5Y) to establish IC50_{50} values.
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors. Ensure positive controls (e.g., donepezil for cholinesterase) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in observed vs. predicted binding affinities for this compound?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., 5-HT2A_{2A} receptor). Compare docking scores with experimental IC50_{50} values. If discrepancies arise:

  • Refine force fields (e.g., AMBER) to account for solvation effects or flexible side chains.
  • Perform molecular dynamics simulations (NAMD/GROMACS) over 50–100 ns to assess binding stability.
  • Validate with QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. Q5. What strategies address inconsistent activity data across biological replicates or assays?

Methodological Answer:

  • Statistical rigor : Apply ANOVA or Student’s t-test to identify outliers; use ≥3 independent replicates.
  • Assay standardization : Control variables like cell passage number, serum batch, or incubation time.
  • Orthogonal assays : Confirm results with alternative methods (e.g., fluorescence-based vs. luminescence assays).
  • Meta-analysis : Compare findings with structurally related compounds (e.g., beta-carboline derivatives) to identify trends or assay-specific artifacts .

Q. Q6. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

Methodological Answer:

  • Link to neurotransmitter modulation theories : Design studies testing its dual affinity for serotonin and dopamine receptors, leveraging the beta-carboline’s known MAO inhibition.
  • Adopt a polypharmacology framework : Use systems biology tools (e.g., KEGG pathway analysis) to map multi-target effects.
  • Contextualize within structure-activity relationship (SAR) models : Compare substituent effects on the oxazole ring (e.g., methyl vs. halogen groups) to refine lead optimization .

Q. Q7. What advanced spectroscopic techniques elucidate its metabolic stability in vivo?

Methodological Answer:

  • LC-MS/MS : Track metabolite formation in hepatic microsomes (human/rat) incubated with NADPH.
  • 19F^{19}F-NMR (if fluorinated analogs are synthesized): Monitor real-time degradation.
  • High-resolution mass spectrometry (HRMS) : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation). Cross-reference with predictive software like Meteor (Lhasa Limited) .

Q. Q8. How should researchers design a study to investigate its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • In vivo PK : Administer via IV/PO routes in rodent models; collect plasma at timed intervals for LC-MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC.
  • PD correlation : Measure biomarker responses (e.g., dopamine levels via microdialysis) concurrently.
  • Compartmental modeling : Use software like Phoenix WinNonlin to derive PK-PD models, ensuring parameter identifiability through AIC/BIC criteria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。